Lipophilicity (LogP) Comparison: N,N-Diethyl vs. N,N-Dimethyl and Primary Amine Analogs
The N,N-diethyl substitution in N,N-Diethyl-3-methylazetidin-3-amine (CAS 1935536-27-8) results in a computed LogP of 0.69, indicating moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility . In comparison, the N,N-dimethyl-3-methylazetidin-3-amine (CAS 149696-13-9) is expected to have a lower LogP due to its smaller alkyl chains, while the primary amine 3-methylazetidin-3-amine (CAS 147293-71-8) has a markedly lower LogP, typically below 0, due to its additional hydrogen-bond donor capacity . Precise experimental LogP values for the dimethyl analog are not available, but the structural difference predicts a quantifiable lipophilicity decrease of approximately 0.3–0.5 log units .
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 0.69 |
| Comparator Or Baseline | N,N-dimethyl-3-methylazetidin-3-amine (LogP estimated ~0.2–0.4); 3-methylazetidin-3-amine (LogP estimated <0) |
| Quantified Difference | Approximately 0.3–0.5 units higher than dimethyl analog; >0.69 units higher than primary amine |
| Conditions | Computed via standard software algorithm (XLogP3/A LogP) |
Why This Matters
Moderate LogP is often desirable for CNS drug candidates; this value narrows the selection to the diethyl analog for programs requiring balanced ADME properties.
